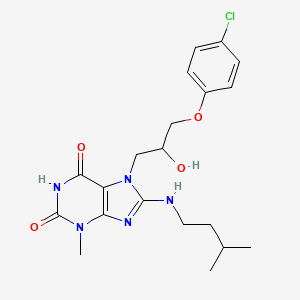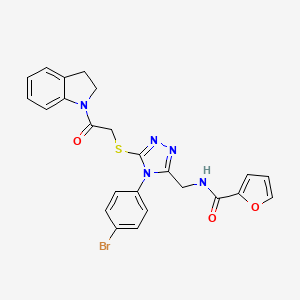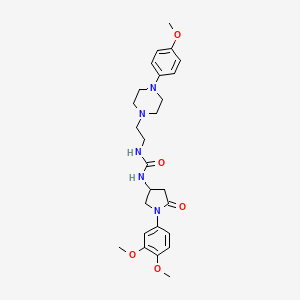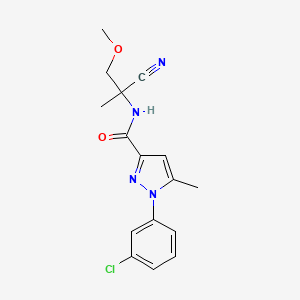![molecular formula C18H22N4O2 B2512512 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE CAS No. 1251566-64-9](/img/structure/B2512512.png)
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to optimize the production process .
化学反応の分析
Types of Reactions
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
科学的研究の応用
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: A related compound with similar structural features.
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl derivatives: These compounds share the piperazine and carbonyl functional groups.
Uniqueness
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyrimidine ring differentiate it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-4-6-16(14(13)2)21-7-9-22(10-8-21)17(23)15-11-19-18(24-3)20-12-15/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIZAUZVLVHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)
![4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)


![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2512451.png)
